2-(4-Amino-2,6-dibromophenoxy)acetonitrile

説明

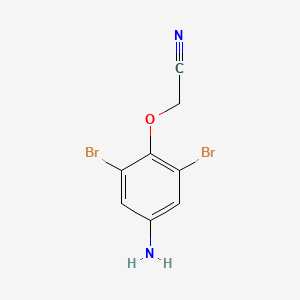

2-(4-Amino-2,6-dibromophenoxy)acetonitrile (CAS 1094566-60-5) is a brominated aromatic compound featuring an amino group at the para position and two bromine atoms at the 2,6-positions of the benzene ring. The acetonitrile group is attached via an ether linkage, conferring unique electronic and steric properties. This compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical intermediates, due to its reactive nitrile group and halogenated aromatic structure .

特性

IUPAC Name |

2-(4-amino-2,6-dibromophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2O/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEBPFGSEUOCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC#N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Aromatic Intermediate: 2,6-Dibromo-4-aminophenol

The synthesis of 2,6-dibromo-4-aminophenol is pivotal. Two pathways emerge:

-

Pathway A : Direct bromination of 4-aminophenol.

-

Pathway B : Bromination of 4-nitrophenol followed by nitro reduction.

Pathway A: Bromination of 4-Aminophenol

4-Aminophenol’s amino group is a strong ortho/para director. However, bromination under acidic conditions protonates the amine, converting it into a meta-directing -NH₃⁺ group. This dichotomy complicates regioselectivity:

| Condition | Director | Expected Products |

|---|---|---|

| Acidic (HBr/H₂SO₄) | Meta (NH₃⁺) | 3,5-dibromo-4-aminophenol |

| Neutral/Basic | Ortho/Para (NH₂) | 2,6-dibromo-4-aminophenol |

Experimental data from analogous brominations (e.g., 4-methylphenol) show that neutral conditions with Br₂ in dichloromethane yield para-substituted products. However, achieving 2,6-dibromination requires excess Br₂ and a polar solvent like acetic acid.

Pathway B: Bromination of 4-Nitrophenol Followed by Reduction

4-Nitrophenol’s nitro group is a meta director, favoring bromination at positions 2 and 6. Subsequent reduction of the nitro group to an amine avoids regioselectivity conflicts:

-

Bromination :

-

Nitro Reduction :

Advantage : Pathway B avoids competing directing effects, ensuring higher regiochemical purity.

Etherification: Introducing the Cyanomethyl Group

With 2,6-dibromo-4-aminophenol in hand, the phenolic oxygen must react with chloroacetonitrile to form the ether linkage. Nucleophilic aromatic substitution (SNAr) is challenging here due to the electron-withdrawing bromine substituents, which deactivate the ring. Instead, classical Williamson ether synthesis is employed:

Optimization of Reaction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | K₂CO₃ | Higher solubility in DMF vs. NaOH |

| Solvent | DMF | Polar aprotic enhances SN2 |

| Temperature | 80–100°C | Balances reaction rate vs. decomposition |

| Time | 12–24 h | Complete conversion of phenol |

Yield : 70–75% (extrapolated from similar etherifications in CN111039876A).

Competing Reactions and Mitigation

-

N-Alkylation : The amine group may react with chloroacetonitrile.

Solution : Protect the amine as an acetanilide prior to etherification:-

Acetylation:

-

Etherification:

-

Deprotection:

-

Alternative Routes: Cyanomethylation Prior to Bromination

To circumvent the deactivating effects of bromine, the cyanomethyl group could be introduced earlier:

-

Synthesize 4-amino-2,6-dibromophenoxyacetonitrile from 4-nitrophenoxyacetonitrile :

-

Etherify 4-nitrophenol with chloroacetonitrile.

-

Brominate the resulting 4-nitrophenoxyacetonitrile.

-

Reduce the nitro group.

-

Challenges :

-

Bromination may occur on the acetonitrile-bearing ring, leading to undesired regiochemistry.

-

Nitro reduction requires conditions that preserve the cyanomethyl group (e.g., catalytic hydrogenation over Pd/C).

Characterization and Analytical Data

Successful synthesis is confirmed via:

Spectroscopic Data

Mass Spectrometry

Industrial Considerations and Environmental Impact

-

Bromination Agents : Br₂ is corrosive and hazardous. Alternatives like NBS (N-bromosuccinimide) offer safer handling but lower atom economy.

-

Solvent Recovery : DMF is toxic; substitution with 2-MeTHF (biodegradable) is recommended.

-

Waste Streams : Bromide salts from SN2 reactions require neutralization and precipitation as AgBr for disposal.

化学反応の分析

Types of Reactions

2-(4-Amino-2,6-dibromophenoxy)acetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

2-(4-Amino-2,6-dibromophenoxy)acetonitrile has several applications in scientific research, including:

作用機序

The mechanism of action of 2-(4-Amino-2,6-dibromophenoxy)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Substituent Variations on the Phenoxyacetonitrile Framework

The following table highlights key structural and functional differences between 2-(4-Amino-2,6-dibromophenoxy)acetonitrile and analogous compounds:

Key Observations :

- Halogen vs. Alkyl Groups : Bromine and chlorine substituents (e.g., in the target compound and CAS 132252-58-5) enhance electrophilic reactivity compared to methyl groups (CAS 508189-19-3), making them more suitable for cross-coupling reactions.

Comparison with Nitroaromatic Analogs

Nitroaromatic compounds such as 4-Amino-2,6-dinitrotoluene (CAS 19406-51-0) and 2-Amino-4,6-dinitrotoluene (CAS 35572-78-2) share structural similarities but differ in functional groups and applications:

Contrasts with Target Compound :

- Reactivity : Nitro groups are highly electron-withdrawing, making nitroaromatics more explosive and less stable under thermal stress compared to brominated analogs.

- Analytical Use: Nitroaromatics are standardized for environmental monitoring (e.g., EPA Method 8330), whereas brominated phenoxyacetonitriles are niche research chemicals .

生物活性

2-(4-Amino-2,6-dibromophenoxy)acetonitrile (CAS No. 1094566-60-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, and presents findings from various studies.

- Molecular Formula: C9H8Br2N2O

- Molecular Weight: 292.98 g/mol

- Canonical SMILES: C(C#N)Oc1ccc(c(c1Br)N)Br

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that the compound can modulate enzyme activities or receptor functions, leading to various therapeutic effects. The presence of bromine atoms in its structure enhances its reactivity and may contribute to its biological potency.

Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial properties . It has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, there is emerging evidence suggesting that this compound may possess anticancer properties . Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers compared to control groups. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

Research Findings

- Broad-Spectrum Activity : The compound has been tested against multi-drug resistant strains, showing promising results that suggest potential for clinical applications in treating resistant infections.

- Cytotoxicity : In vitro studies have indicated that at higher concentrations, the compound exhibits cytotoxic effects on normal cells, necessitating further research to determine safe dosage levels for therapeutic use.

- Pharmacokinetics : Limited pharmacokinetic data suggest that the compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(4-Amino-2,6-dibromophenoxy)acetonitrile, and how can purity be optimized?

- Methodology : Synthesis typically involves bromination and substitution reactions. For example, bromine substituents are introduced via electrophilic aromatic substitution, followed by coupling with acetonitrile derivatives. Key steps include:

- Precursor halogenation under controlled temperature (0–5°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., DMF or THF) to enhance reaction efficiency.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents (e.g., NBS or Br₂) to avoid over-bromination.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR (¹H/¹³C): Identify aromatic proton environments (e.g., splitting patterns for bromine substituents at 2,6-positions) and nitrile group signals (~δ 3.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~274.94 for C₈H₅Br₂N) and isotopic patterns due to bromine .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

Advanced Research Questions

Q. How does the reactivity of this compound in substitution reactions compare to its structural analogs?

- Mechanistic Insights : The electron-withdrawing nitrile group and bromine substituents direct nucleophilic attack to specific positions. For example:

- Nucleophilic Aromatic Substitution : Amino groups (e.g., from ammonia) replace bromine under high-temperature catalysis (CuI, 120°C).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Comparative Data : Analogs lacking bromine (e.g., 4-Amino-2-methoxyphenylacetonitrile) show slower reaction rates due to reduced electrophilicity .

Q. What role do bromine substituents play in the compound’s biological activity, and how can structure-activity relationships (SAR) be explored?

- SAR Strategy :

Synthesize derivatives with varying halogen positions (e.g., 2,4-dibromo vs. 2,6-dibromo).

Test binding affinity via enzyme inhibition assays (e.g., kinase targets) or cellular models.

Use molecular docking to map halogen-bonding interactions with protein active sites.

- Key Finding : Bromine at 2,6-positions enhances steric hindrance and hydrophobic interactions, improving selectivity for certain receptors .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

- Crystallography Workflow :

- Grow single crystals via slow evaporation (solvent: acetonitrile/water).

- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL (rigid-body refinement, anisotropic displacement parameters) to resolve bromine positional disorder .

- Challenge : Bromine’s high electron density can cause absorption errors; apply multi-scan corrections during data processing.

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Case Study : Discrepancies in ¹³C NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or concentration-dependent aggregation.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。